2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyanopyridinyl group, and a phenylethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyanopyridinyl intermediate: This step involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form 4-chlorophenyl-3-cyanopyridine.
Thioether formation: The cyanopyridinyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide formation: Finally, the sulfanyl intermediate is reacted with 2-phenylethylamine and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Affecting gene expression: Altering the expression of genes involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide
- 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide
Uniqueness
2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H18ClN3OS |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
2-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C22H18ClN3OS/c23-19-9-6-17(7-10-19)20-11-8-18(14-24)22(26-20)28-15-21(27)25-13-12-16-4-2-1-3-5-16/h1-11H,12-13,15H2,(H,25,27) |
InChI Key |
ZSIZQXREVSKOSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.